3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a furan ring, a pyridine ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the furan and pyridine derivatives. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyridine Derivative: This involves the sulfonylation of pyridine, which can be carried out using sulfonyl chlorides in the presence of a base.
Formation of the Azetidine Ring: This step involves the cyclization of suitable intermediates under controlled conditions.
Coupling Reactions: The final step involves coupling the furan, pyridine, and azetidine derivatives to form the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include furanones, piperidine derivatives, and substituted oxadiazoles, which can be further utilized in various applications.
Scientific Research Applications
3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-triazole
- 3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-thiadiazole
Uniqueness
Compared to similar compounds, 3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring, which imparts distinct electronic and steric characteristics. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
3-(furan-2-yl)-5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c19-23(20,11-3-1-5-15-7-11)18-8-10(9-18)14-16-13(17-22-14)12-4-2-6-21-12/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWZEIBCAIBSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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